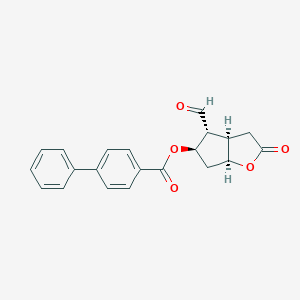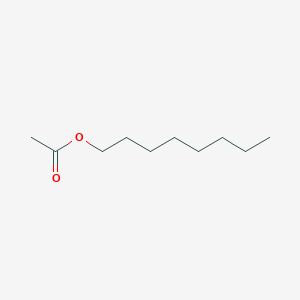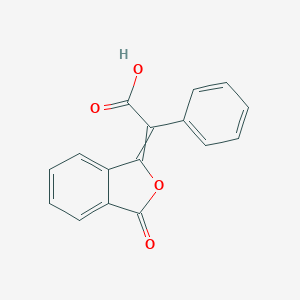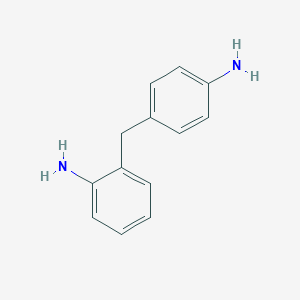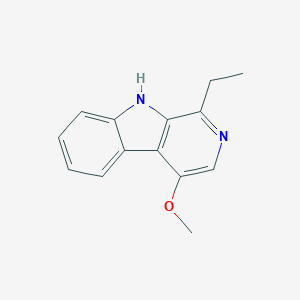
Crenatine
Descripción general
Descripción
Synthesis Analysis
Crenatine's synthesis is a noteworthy aspect of its study, demonstrating the compound's complex nature and the intricate methods required for its creation. A notable synthesis approach begins with ethyl 1-benzylindole-2-carboxylate, leading through a series of reactions that include cyclization and aluminum chloride-catalyzed debenzylation, culminating in the formation of crenatine and its isomers (Murakami et al., 1991).
Molecular Structure Analysis
The molecular structure of crenatine has been elucidated through X-ray diffraction, revealing a β-carboline nucleus that is planar. The detailed structure of crenatine carbonate has provided significant insights into the spatial arrangement of its atoms and the types of bonding present, showcasing a two-center hydrogen bond involving the indole N-H group and a carbonate group, without displaying hydrogen bonding between β-carboline groups (Holt et al., 1990).
Chemical Reactions and Properties
While specific details on the chemical reactions involving crenatine are limited, its synthesis and structural studies suggest a compound that participates in unique chemical interactions. The synthetic methodologies employed indicate crenatine's reactivity, particularly in cyclization reactions and its interaction with catalysts like aluminum chloride.
Physical Properties Analysis
The physical properties of crenatine, such as its crystalline structure and the conditions under which it forms, are integral to understanding its behavior in various environments. The crystal and molecular structure analysis provides insights into its stability, form, and the potential for forming hydrogen bonds, which can influence its physical behavior and solubility (Holt et al., 1990).
Chemical Properties Analysis
Crenatine's chemical properties are reflected in its antimicrobial activity, showcasing the compound's biological interactions. It has been found to exhibit antibacterial properties, particularly against Gram-positive bacteria, hinting at its potential for further research and applications in the biomedical field (Ajayeoba et al., 1995).
Aplicaciones Científicas De Investigación
1. Creatine in Mitochondrial Dysfunction
Creatine monohydrate (CrM) supplementation may serve as a therapeutic tool in managing chronic and traumatic diseases linked to mitochondrial dysfunction. It improves high-energy phosphate availability and exhibits antioxidative, neuroprotective, anti-lactatic, and calcium-homoeostatic effects, which are crucial for mitochondrion survival and health in stressful conditions like ischemia and injury (Marshall et al., 2022).
2. Creatine in Neurodegenerative and Muscular Disorders
Creatine supplementation shows potential in treating various neurodegenerative diseases, such as Huntington's, Parkinson's, Duchenne muscular dystrophy, and other neuromuscular disorders. It may prevent ATP depletion, stimulate protein synthesis, reduce protein degradation, and stabilize biological membranes (Persky & Brazeau, 2001).
3. Creatine and Cognitive Function
Supplemental creatine can improve short-term memory and intelligence/reasoning in healthy individuals. This suggests potential benefits for aging and stressed individuals, though the effects on other cognitive domains are not yet clear (Avgerinos et al., 2018).
4. Creatine in Cancer Immunotherapy
Creatine acts as a metabolic regulator, conserving bioenergy to power CD8 T cell antitumor reactivity in tumor environments. It enhances antitumor T cell immunity in preclinical mouse tumor models and synergizes with cancer immunotherapy modalities, such as PD-1/PD-L1 blockade therapy (Li & Yang, 2021).
5. Creatine in Cardiovascular Health
Although primarily known for its ergogenic benefits, creatine might also be a potential therapeutic strategy for improving vascular health, especially in populations at risk of cardiovascular diseases. The mechanisms include impacts on inflammation and oxidative stress (Clarke et al., 2020).
Propiedades
IUPAC Name |
1-ethyl-4-methoxy-9H-pyrido[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-3-10-14-13(12(17-2)8-15-10)9-6-4-5-7-11(9)16-14/h4-8,16H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWRUTVIAQDHRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C2=C1NC3=CC=CC=C32)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90181150 | |
| Record name | 9H-Pyrido(3,4-b)indole, 1-ethyl-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90181150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indole | |
CAS RN |
26585-14-8 | |
| Record name | 1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26585-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Pyrido(3,4-b)indole, 1-ethyl-4-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026585148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Pyrido(3,4-b)indole, 1-ethyl-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90181150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3Ar,4R,5R,6aS)-5-[tert-butyl(dimethyl)silyl]oxy-4-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B31304.png)
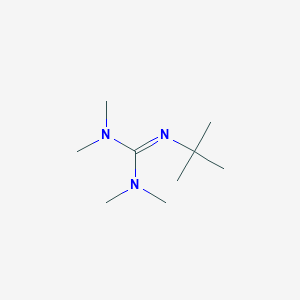
![[(3aR,4R,5R,6aS)-4-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B31306.png)
![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B31309.png)
